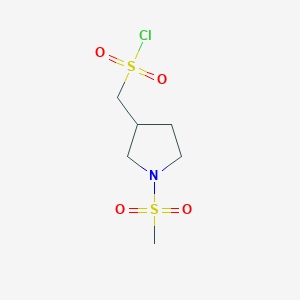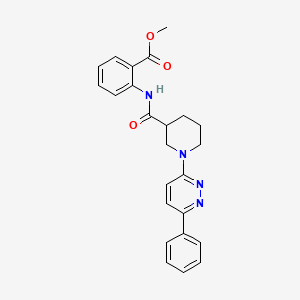![molecular formula C12H21ClN2O3 B2783073 Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate CAS No. 2411194-20-0](/img/structure/B2783073.png)
Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate, also known as ECA, is a chemical compound used in scientific research. It is a piperidine derivative that has been synthesized and studied for its potential applications in various fields. In
科学研究应用
Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. This compound has also been studied as a potential inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease.
作用机制
The mechanism of action of Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate is not fully understood. However, it is believed to act as an acetylcholinesterase inhibitor, as mentioned earlier. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to have an effect on the GABAergic system, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have antimicrobial and antifungal properties, as mentioned earlier. It has also been shown to have an effect on the GABAergic system, which can lead to a reduction in anxiety and stress. This compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
实验室实验的优点和局限性
One advantage of using Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate in lab experiments is that it has a well-defined chemical structure, which makes it easier to study its properties and effects. Another advantage is that it has been shown to have potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. However, a limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
未来方向
There are several future directions for the study of Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate. One direction is to further investigate its potential applications in medicinal chemistry, drug discovery, and neuroscience. Another direction is to study its mechanism of action in more detail, which could lead to the development of new drugs that target the GABAergic system or acetylcholinesterase. Additionally, the synthesis of new derivatives of this compound could lead to the discovery of compounds with improved properties and effects.
合成方法
Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate can be synthesized through a multi-step process starting from piperidine. The first step involves the protection of the amine group in piperidine using a protecting group. This is followed by the acylation of the protected amine group using chloroacetyl chloride. The resulting intermediate is then deprotected to obtain the final product, this compound.
属性
IUPAC Name |
ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3/c1-3-18-12(17)15-6-4-10(5-7-15)9(2)14-11(16)8-13/h9-10H,3-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWTZOLDHRVIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)

![N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2782994.png)

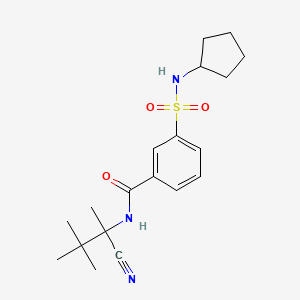

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2783002.png)
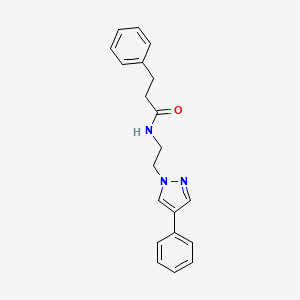
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2783007.png)
![3-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2783008.png)
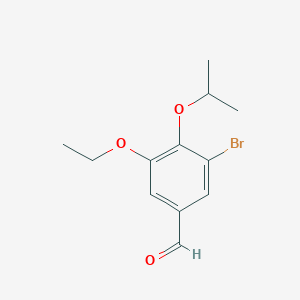
![Tert-butyl N-[2-(3-azabicyclo[3.2.0]heptan-1-yl)ethyl]carbamate](/img/structure/B2783010.png)
